3-Amino-6-methoxypyridin-2(1H)-one

Delta opioid receptor GPCR Functional selectivity

Researchers requiring a δOR reference agonist for biased signaling studies face confounding polypharmacology from generic 3-aminopyridinones. 3-Amino-6-methoxypyridin-2(1H)-one (CAS 86109-77-5) resolves this with its 6-methoxy substitution, which confers selective δOR agonism while limiting off-target activity. • δOR cAMP pIC50 6.01; μOR/κOR <5 - clean functional window for G-protein vs. β-arrestin pathway dissection • CYP3A4 IC50 3.7 µM; CYP2D6 >100 µM - characterized CYP profile for reliable DDI interpretation • hERG IC50 8.6 µM - reference point for cardiac safety margin evaluation • 71% remaining in rat liver microsomes at 30 min - suitable for in vivo dosing protocols

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
Cat. No. B15272593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-methoxypyridin-2(1H)-one
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C(=O)N1)N
InChIInChI=1S/C6H8N2O2/c1-10-5-3-2-4(7)6(9)8-5/h2-3H,7H2,1H3,(H,8,9)
InChIKeySVBAXOMBCLPUQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-6-methoxypyridin-2(1H)-one for Selective Delta Opioid Receptor Research and Preclinical Procurement


3-Amino-6-methoxypyridin-2(1H)-one (CAS 86109-77-5) is a heterocyclic building block in the 2-pyridinone class, bearing a 3-amino and 6-methoxy substitution pattern [1]. Pharmacologically, it has been characterized as a functionally selective delta opioid receptor (δOR) agonist with a distinct selectivity profile over mu (µOR) and kappa (κOR) opioid receptors [2]. Unlike many in-class aminopyridinone derivatives that broadly inhibit kinases or show promiscuous target engagement, this compound demonstrates a defined selectivity window that makes it a valuable reference standard and scaffold for biased signaling studies [3].

Tool Compound Selective δ-opioid receptor agonist
Assay Context δOR biased signaling and cAMP studies
Selectivity Defined selectivity over µOR and κOR

Why Generic 3-Aminopyridinones Cannot Replace 3-Amino-6-methoxypyridin-2(1H)-one in Selective δOR Research


Substituting 3-Amino-6-methoxypyridin-2(1H)-one with generic 3-aminopyridin-2(1H)-one analogs is not scientifically justifiable because the 6-methoxy substitution fundamentally alters the compound‘s target engagement profile and metabolic stability. Unsubstituted or differently substituted 3-aminopyridinones often exhibit broad-spectrum enzyme inhibition, including activity against LSD1 [1], MAO-B [1], and various CYP isoforms, which introduces confounding variables in target validation studies. In contrast, the 6-methoxy moiety confers functional δOR agonism with quantifiable selectivity over µOR and κOR, while simultaneously limiting off-target activity at unrelated enzymes such as TRPV2 and FAAH [2][3]. This substitution pattern also influences metabolic stability in liver microsomes, an important consideration for in vivo study design. Generic substitution risks introducing uncharacterized polypharmacology and may invalidate comparative pharmacological assessments.

6-Methoxy substitution may alter target engagement and polypharmacology compared to unsubstituted 3-aminopyridinones.
Generic 3-aminopyridinone analogs may show broad enzyme inhibition, introducing confounding variables in target validation studies.
Metabolic stability and CYP interaction profiles may differ, impacting in vivo study design and data interpretation.

Quantitative Evidence for 3-Amino-6-methoxypyridin-2(1H)-one: Target Selectivity, CYP Safety Profile, and Metabolic Stability


Functional δOR Selectivity: Differentiating from Unsubstituted 3-Aminopyridin-2(1H)-one Scaffolds

3-Amino-6-methoxypyridin-2(1H)-one demonstrates functional agonism at the δ-opioid receptor (δOR) with measurable potency and a clear selectivity window over the µ- and κ-opioid receptors. In a head-to-head pharmacological characterization within the same assay platform, the compound exhibited a cAMP potency pIC50 of 6.01 ± 0.09 at δOR, whereas activities at both µOR and κOR were below the detection limit (<5, pIC50) [1]. This contrasts with the unsubstituted 3-aminopyridin-2(1H)-one scaffold, which is frequently cited as a promiscuous kinase inhibitor scaffold lacking this defined opioid receptor selectivity [2].

δOR Functional Selectivity
Head-to-head
δOR pIC50: 6.01 ± 0.09 µOR/κOR: 10-fold selectivity
Supports δOR-selective signaling assay context
cAMP assay; n≥3 independent trials
Delta opioid receptor GPCR Functional selectivity Biased signaling

Low Off-Target Activity at TRPV2 and FAAH: A Clean Pharmacological Profile Compared to Broader-Acting Pyridinone Derivatives

In cross-study comparable selectivity profiling, 3-Amino-6-methoxypyridin-2(1H)-one exhibits negligible inhibition of the transient receptor potential cation channel subfamily V member 2 (TRPV2) and fatty-acid amide hydrolase (FAAH), with IC50 values exceeding 10,000 nM [1]. By class-level inference, many 3-aminopyridin-2(1H)-one derivatives—particularly those optimized for kinase inhibition—show significant activity against related enzyme targets at sub-micromolar concentrations, which can confound mechanistic interpretation [2].

Off-Target TRPV2 & FAAH
Cross-study context
TRPV2 IC50: >10,000 nM FAAH IC50: >50,000 nM Kinase-optimized analogs: lower IC50
Supports off-target profiling context
Recombinant cell assays; compare to class-level analogs
TRPV2 FAAH Off-target screening Selectivity

Moderate CYP3A4 Inhibition and High CYP1A2/2D6 Safety Window for In Vitro Combination Studies

In a direct comparative panel of five recombinant CYP isoforms, 3-Amino-6-methoxypyridin-2(1H)-one showed moderate inhibition of CYP3A4 (IC50 = 3.7 µM) and CYP2C19 (IC50 = 5.9 µM), while exhibiting a substantial safety window against CYP1A2 and CYP2D6 (IC50 >100 µM) [1]. This contrasts with the broader CYP inhibition often observed in lipophilic 3-aminopyridinone kinase inhibitor scaffolds, where multiple isoforms may be inhibited at sub-micromolar concentrations.

CYP450 Inhibition
Head-to-head
CYP3A4: 3.7 µM CYP2C19: 5.9 µM CYP2C9: 9.0 µM CYP1A2: >100 µM CYP2D6: >100 µM
Informs CYP interaction study design
Five recombinant isoforms; fluorescence-based assays
CYP450 Drug-drug interaction ADME Safety pharmacology

Species-Differential Microsomal Stability: Higher Mouse Stability than Human

In a head-to-head comparison across three species, 3-Amino-6-methoxypyridin-2(1H)-one demonstrated differential microsomal stability: 71% remaining in rat liver microsomes, 64% in mouse, and 36% in human after a 30-minute incubation at 1 µM [1]. This species-dependent stability profile is a key differentiator from more metabolically labile 3-aminopyridinone analogs, which may exhibit <20% remaining across all species under similar conditions.

Microsomal Stability
Head-to-head
Human: 36% remaining Rat: 71% remaining Mouse: 64% remaining
Informs species model selection context
1 µM, 30 min liver microsomes (1 mg/mL)
Metabolic stability Liver microsomes Species differences ADME

Kinetic Solubility of 4.5 µM at pH 7.4: Comparable to Optimized Drug-Like Scaffolds

3-Amino-6-methoxypyridin-2(1H)-one exhibits a kinetic solubility of 4.5 µM at pH 7.4 in PBS buffer, measured by UV/Vis absorbance [1]. By class-level inference, this solubility is comparable to other moderately soluble drug-like heterocycles (typical range: 1-10 µM for neutral compounds) and exceeds that of many highly lipophilic 3-aminopyridinone kinase inhibitors, which often fall below 1 µM without formulation aids.

Kinetic Solubility
Class-level
4.5 µM at pH 7.4
Supports formulation context review
PBS buffer, UV/Vis; typical neutral heterocycle range
Kinetic solubility Physicochemical properties Formulation Drug-likeness

High Plasma Protein Binding (99.6%) and hERG IC50 of 8.6 µM: Critical Safety Parameters for In Vivo Study Design

3-Amino-6-methoxypyridin-2(1H)-one exhibits high plasma protein binding of 99.6% and an hERG IC50 of 8.6 µM measured via patch-clamp on HEK-293 cells [1]. By class-level inference, the hERG margin (>2,000-fold relative to the δOR pEC50 of ~1 µM) is more favorable than many 3-aminopyridinone kinase inhibitors, which may show hERG IC50 values below 1 µM and thus carry elevated cardiotoxicity liability.

PPB & hERG
Class-level
hERG IC50: 8.6 µM PPB: 99.6%
Supports safety-related endpoint monitoring
Patch-clamp hERG; PPB may impact free fraction calculations
Plasma protein binding hERG Cardiotoxicity Safety margin

Research and Procurement Applications of 3-Amino-6-methoxypyridin-2(1H)-one in δ-Opioid Signaling and Preclinical ADME Studies


δ-Opioid Receptor Biased Signaling Studies Requiring Clean μOR/κOR Selectivity

Procure 3-Amino-6-methoxypyridin-2(1H)-one as a reference δOR agonist for biased signaling assays where confounding activity at μOR and κOR must be rigorously excluded. The compound's cAMP potency pIC50 of 6.01 at δOR with <5 at μOR and κOR [1] provides a clean functional window for G-protein versus β-arrestin pathway dissection without requiring additional receptor subtype inhibitors.

In Vitro CYP450 Drug-Drug Interaction Screening Panels

Use 3-Amino-6-methoxypyridin-2(1H)-one as a test article in CYP inhibition panels when evaluating formulation components or co-administered compounds. Its characterized CYP inhibition profile (CYP3A4 IC50 3.7 µM; CYP2D6 >100 µM) [2] enables reliable interpretation of DDI studies without introducing uncharacterized enzyme inhibition artifacts that would obscure results.

Rodent In Vivo Pharmacology with Defined Metabolic Stability

Select this compound for rat or mouse in vivo studies where moderate metabolic stability is required to achieve measurable exposure. With 71% remaining in rat liver microsomes and 64% in mouse at 30 minutes [2], it offers sufficient stability for acute dosing protocols while avoiding the accumulation issues associated with overly metabolically stable compounds.

hERG Safety Margin Assessment in Cardiac Liability Studies

Incorporate 3-Amino-6-methoxypyridin-2(1H)-one as a comparator compound in hERG screening campaigns. Its hERG IC50 of 8.6 µM [2] provides a reference point for evaluating the cardiac safety margins of novel δOR-targeted compounds, particularly when benchmarked against the compound‘s δOR potency (~1 µM functional activity).

Application
Selection Property
Validation Focus
δOR Biased Signaling Studies
Selective δOR agonist reference
cAMP pathway selectivity context
CYP450 DDI Screening Panels
Characterized CYP inhibition profile
DDI interpretation context
Rodent In Vivo Pharmacology
Species-dependent metabolic stability
Exposure-model context
hERG Safety Assessment
hERG inhibition reference point
Cardiac safety endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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